molecular formula C21H44N2 B12581549 N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine CAS No. 627522-45-6

N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine

Cat. No.: B12581549
CAS No.: 627522-45-6
M. Wt: 324.6 g/mol
InChI Key: KJSWBTGQYYOWOF-FQEVSTJZSA-N
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Description

N₁-[(1S)-1-Cyclohexylethyl]-N₂-undecylethane-1,2-diamine is a chiral diamine featuring a cyclohexylethyl group at the N₁ position and a long undecyl chain at the N₂ position. Its stereochemistry (1S configuration) and branched alkyl substituents contribute to its unique physicochemical properties.

Synthesis: The compound is synthesized via a two-step procedure:

Condensation of glyoxal with (S)-1-cyclohexylethylamine in a 1:2 molar ratio, followed by reduction to yield the diamine intermediate.

Purification via silica gel chromatography (CH₂Cl₂/MeOH = 10:1), achieving a 70% yield .

Properties

CAS No.

627522-45-6

Molecular Formula

C21H44N2

Molecular Weight

324.6 g/mol

IUPAC Name

N'-[(1S)-1-cyclohexylethyl]-N-undecylethane-1,2-diamine

InChI

InChI=1S/C21H44N2/c1-3-4-5-6-7-8-9-10-14-17-22-18-19-23-20(2)21-15-12-11-13-16-21/h20-23H,3-19H2,1-2H3/t20-/m0/s1

InChI Key

KJSWBTGQYYOWOF-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCCCCCNCCN[C@@H](C)C1CCCCC1

Canonical SMILES

CCCCCCCCCCCNCCNC(C)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of 1-cyclohexylethylamine with undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The process may also include purification steps such as distillation or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₈H₃₇N₂ (MW: 281.5 g/mol).
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 2.81–2.72 (m, 2H), 1.35–0.94 (m, 20H).
    • ¹³C NMR (CDCl₃): δ 57.8 (CH₂), 26.4–29.8 (cyclohexyl carbons).
  • Optical Activity : [α]D²⁵ = +20.9 (c = 0.68 in CHCl₃) .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below compares N₁-[(1S)-1-Cyclohexylethyl]-N₂-undecylethane-1,2-diamine with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Synthesis Yield
N₁-[(1S)-1-Cyclohexylethyl]-N₂-undecylethane-1,2-diamine C₁₈H₃₇N₂ 281.5 Cyclohexylethyl, undecyl ~6.2 70%
N¹-Cyclobutyl-N²-undecylethane-1,2-diamine C₁₇H₃₅N₂ 267.5 Cyclobutyl, undecyl ~5.8 Not reported
(1S)-1-Cyclohexylethane-1,2-diamine C₈H₁₈N₂ 142.2 Cyclohexyl, no alkyl chain ~2.1 Not reported
N¹-Cyclohexyl-N¹-methyl-ethane-1,2-diamine C₉H₂₀N₂ 156.3 Cyclohexyl, methyl ~1.9 Not reported

Key Observations :

  • Lipophilicity : The undecyl chain in the target compound significantly increases LogP (~6.2) compared to analogs with shorter chains (e.g., ~2.1 for (1S)-1-cyclohexylethane-1,2-diamine) .

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